molecular formula C10H17N3O2 B13105241 5-Butoxy-4-ethoxypyrimidin-2-amine

5-Butoxy-4-ethoxypyrimidin-2-amine

Cat. No.: B13105241
M. Wt: 211.26 g/mol
InChI Key: ORONXSSMYKMNFS-UHFFFAOYSA-N
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Description

5-Butoxy-4-ethoxypyrimidin-2-amine is a synthetic, disubstituted pyrimidine derivative provided as a high-purity building block for chemical biology and medicinal chemistry research. The pyrimidine scaffold is a privileged structure in drug discovery, found in numerous bioactive molecules and approved pharmaceuticals . As a disubstituted analog with alkoxy functionalities at the 4 and 5 positions, this compound serves as a key synthetic intermediate for constructing more complex molecules, particularly in the exploration of structure-activity relationships (SAR) . Researchers utilize such pyrimidine cores in developing potential therapeutic agents; for instance, similar disubstituted pyrimidines have been investigated as selective agonists for neurotransmitter receptors like 5-HT2C, a target for neurological disorders, demonstrating the high research value of this chemical class . The mechanism of action for any resulting compound is highly dependent on the final target, but pyrimidine derivatives are known to interact with a wide range of enzymes and receptors, including kinases and G-protein-coupled receptors (GPCRs) . Handle with care in accordance with good laboratory practice. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H17N3O2

Molecular Weight

211.26 g/mol

IUPAC Name

5-butoxy-4-ethoxypyrimidin-2-amine

InChI

InChI=1S/C10H17N3O2/c1-3-5-6-15-8-7-12-10(11)13-9(8)14-4-2/h7H,3-6H2,1-2H3,(H2,11,12,13)

InChI Key

ORONXSSMYKMNFS-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CN=C(N=C1OCC)N

Origin of Product

United States

Preparation Methods

The synthesis of 5-butoxy-4-ethoxypyrimidin-2-amine typically involves multi-step organic reactions. One common method includes the following steps:

Chemical Reactions Analysis

5-Butoxy-4-ethoxypyrimidin-2-amine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrimidine oxides, while reduction may produce amine derivatives.

Scientific Research Applications

5-Butoxy-4-ethoxypyrimidin-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: This compound has been studied for its potential biological activities, including antimicrobial and antitumor properties.

    Medicine: Research has explored its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-butoxy-4-ethoxypyrimidin-2-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Structural Features and Substituent Effects

Pyrimidine derivatives vary significantly in biological activity and physicochemical properties depending on substituent type, position, and electronic effects. Below is a comparative analysis of key analogues:

Compound Substituents Molecular Weight (g/mol) Key Functional Groups Structural Similarity Score
5-Butoxy-4-ethoxypyrimidin-2-amine 4-ethoxy, 5-butoxy, 2-amine 227.3 Alkoxy, amine Reference
2-Methoxy-4-methylpyrimidin-5-amine 2-methoxy, 4-methyl, 5-amine 153.2 Methoxy, methyl, amine 0.83
5-(Azidomethyl)-2-methylpyrimidin-4-amine 2-methyl, 4-amine, 5-azidomethyl 164.2 Azide, methyl, amine N/A
4'-(Furan-2-yl)-[4,5'-bipyrimidin]-2'-amine Furan-2-yl, bipyrimidine 265.3 Heteroaromatic, amine N/A

Key Observations :

  • Alkoxy vs. Methoxy Groups : The ethoxy and butoxy substituents in the target compound increase lipophilicity (higher logP) compared to methoxy-containing analogues (e.g., 2-Methoxy-4-methylpyrimidin-5-amine) . This enhances membrane permeability but may reduce aqueous solubility.
  • Azide Functionality : 5-(Azidomethyl)-2-methylpyrimidin-4-amine incorporates an azide group, which is reactive in click chemistry but may pose stability challenges compared to alkoxy groups .

Physicochemical and Pharmacokinetic Properties

Property 5-Butoxy-4-ethoxypyrimidin-2-amine 2-Methoxy-4-methylpyrimidin-5-amine 4'-(Furan-2-yl)-[4,5'-bipyrimidin]-2'-amine
logP ~2.5 (estimated) ~1.2 ~2.8
Solubility (mg/mL) Low (hydrophobic alkoxy chains) Moderate (smaller substituents) Low (bulky bipyrimidine)
Hydrogen Bonding 2 H-bond donors (amine) 2 H-bond donors (amine) 2 H-bond donors (amine)

Analysis :

  • Methoxy-containing analogues (e.g., 2-Methoxy-4-methylpyrimidin-5-amine) exhibit better solubility due to reduced steric hindrance and polarity .

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